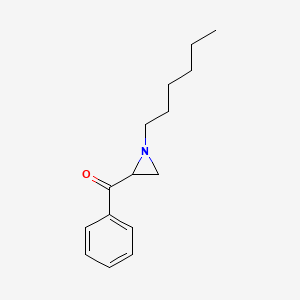
(1-Hexylaziridin-2-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hexylaziridin-2-yl)(phenyl)methanone is a synthetic organic compound that features an aziridine ring substituted with a hexyl group and a phenyl group attached to a methanone moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hexylaziridin-2-yl)(phenyl)methanone typically involves the reaction of an aziridine precursor with a phenylmethanone derivative. One common method is the nucleophilic substitution reaction where a hexyl-substituted aziridine reacts with benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Hexylaziridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an oxaziridine intermediate.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the aziridine ring under mild conditions, often in the presence of a catalyst or under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxaziridine derivatives.
Reduction: Formation of (1-Hexylaziridin-2-yl)(phenyl)methanol.
Substitution: Formation of various amine, thiol, or alcohol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1-Hexylaziridin-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-Hexylaziridin-2-yl)(phenyl)methanone involves its interaction with biological targets through its reactive aziridine ring. The strained ring structure makes it highly electrophilic, allowing it to form covalent bonds with nucleophilic sites in biomolecules such as proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Features a benzimidazole ring instead of an aziridine ring.
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(phenyl)methanone): Contains a triazole ring in place of the aziridine ring.
Uniqueness
(1-Hexylaziridin-2-yl)(phenyl)methanone is unique due to its aziridine ring, which imparts high reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
185250-23-1 |
|---|---|
Formule moléculaire |
C15H21NO |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
(1-hexylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H21NO/c1-2-3-4-8-11-16-12-14(16)15(17)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 |
Clé InChI |
JNEJGQBHQYHPMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1CC1C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















